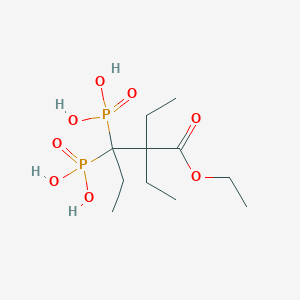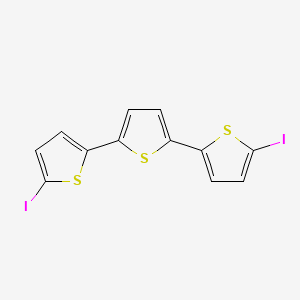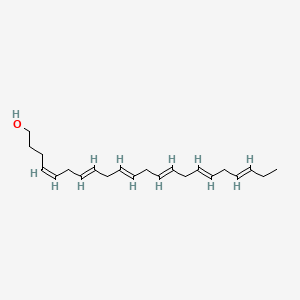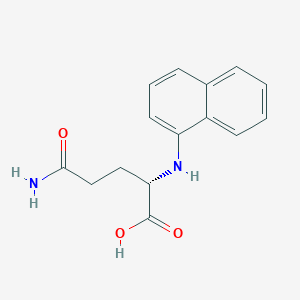
Ac-DL-Arg-DL-Lys-DL-Val-Gly-Gly-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-DL-Arg-DL-Lys-DL-Val-Gly-Gly-OH is a synthetic peptide composed of the amino acids arginine, lysine, valine, and glycine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Peptides like this compound are often studied for their biological activities and potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Arg-DL-Lys-DL-Val-Gly-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often involving automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Ac-DL-Arg-DL-Lys-DL-Val-Gly-Gly-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the arginine and lysine residues.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Amino acid substitutions are typically performed during the synthesis process using protected amino acid derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine residues can lead to the formation of citrulline, while reduction of disulfide bonds results in free thiol groups.
Applications De Recherche Scientifique
Ac-DL-Arg-DL-Lys-DL-Val-Gly-Gly-OH has several scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: The peptide is studied for its interactions with biological molecules and its potential role in cellular processes.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in drug delivery and as a component of peptide-based vaccines.
Industry: The peptide is used in the development of new materials and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of Ac-DL-Arg-DL-Lys-DL-Val-Gly-Gly-OH depends on its specific application. In biological systems, peptides like this one can interact with receptors, enzymes, and other proteins, influencing various cellular pathways. The arginine and lysine residues may play a role in binding to negatively charged molecules, while the valine and glycine residues contribute to the peptide’s overall structure and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ac-DL-Arg-DL-Lys-DL-Val-Gly-OH: A similar peptide with one less glycine residue.
Ac-DL-Arg-DL-Lys-DL-Val-Gly-Gly-NH2: A variant with an amidated C-terminus.
Ac-DL-Arg-DL-Lys-DL-Val-Gly-Gly-OMe: A variant with a methyl ester at the C-terminus.
Uniqueness
Ac-DL-Arg-DL-Lys-DL-Val-Gly-Gly-OH is unique due to its specific sequence and the presence of both arginine and lysine residues, which can confer distinct biological activities and interactions. The presence of two glycine residues may also influence its flexibility and overall conformation.
Propriétés
IUPAC Name |
2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H43N9O7/c1-13(2)19(22(39)29-11-17(34)28-12-18(35)36)32-21(38)16(7-4-5-9-24)31-20(37)15(30-14(3)33)8-6-10-27-23(25)26/h13,15-16,19H,4-12,24H2,1-3H3,(H,28,34)(H,29,39)(H,30,33)(H,31,37)(H,32,38)(H,35,36)(H4,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSOIRJUVNFLLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43N9O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S,3R)-3-[2-(2-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B8260891.png)
![(1S,3R)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B8260895.png)

![(1S,3R)-3-[2-(3-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B8260912.png)
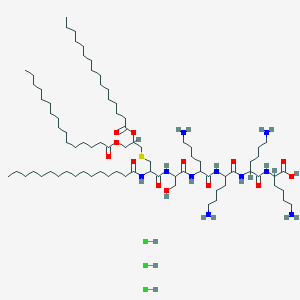
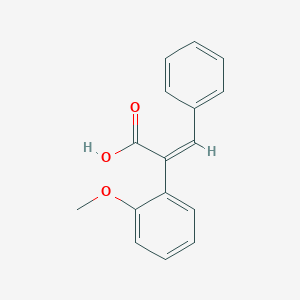

![5-(2-chlorophenyl)-7-ethyl-2,4-dihydrothieno[2,3-e][1,4]diazepin-3-one](/img/structure/B8260960.png)
